molecular formula C16H14BrN3O2 B5217582 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5217582
M. Wt: 360.20 g/mol
InChI Key: XFYUSUBCENUYCR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that features a bromophenyl group, a pyrrolidine ring, and a pyridinylmethylamino group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent.

    Attachment of the Pyridinylmethylamino Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.

Scientific Research Applications

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione
  • 1-(4-Fluorophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione

Uniqueness

1-(4-Bromophenyl)-3-[(pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, biological activity, and interactions with other molecules.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(20)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYUSUBCENUYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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